6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex organic compound with a molecular weight of 389.41 g/mol . It is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: This compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The pyrazolo[3,4-c]pyridine core can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound also contains the fluorenylmethoxycarbonyl group but differs in its core structure and applications.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used in peptide synthesis and share the Fmoc protecting group but have different core structures.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound has a similar Fmoc group but a different core structure and applications.
The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-c]pyridine core and the Fmoc protecting group, which imparts unique reactivity and stability.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H21N3O4/c1-25-20-12-26(11-10-18(20)21(24-25)22(27)28)23(29)30-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,19H,10-13H2,1H3,(H,27,28) |
InChI Key |
BNIKHOKKVUCOCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N1)C(=O)O |
Origin of Product |
United States |
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